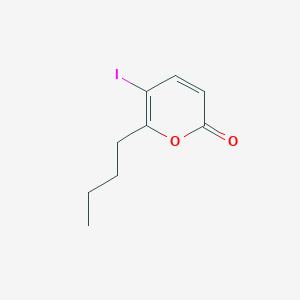
2H-Pyran-2-one, 6-butyl-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-butyl-5-iodo- is a heterocyclic compound featuring a pyran ring with a butyl group at the 6th position and an iodine atom at the 5th position. This compound is part of the broader class of 2H-pyran-2-ones, which are known for their diverse biological activities and applications in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 6-butyl-5-iodo- typically involves the oxa-6π-electrocyclization of dienones, a common method for constructing 2H-pyran-2-one derivatives . The reaction conditions often include the use of catalysts such as DABCO and halogenation agents like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for 2H-Pyran-2-one, 6-butyl-5-iodo- are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran-2-one, 6-butyl-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyran ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyran ring.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-butyl-5-azido-2H-pyran-2-one.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-butyl-5-iodo- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-butyl-5-iodo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit acyl-CoA cholesterol acyltransferase, affecting lipid metabolism .
Comparación Con Compuestos Similares
5,6-Dihydro-2H-pyran-2-one: Known for its biological activities, including anticancer and antimicrobial properties.
6-Pentyl-2H-pyran-2-one: Exhibits antifungal and antibacterial activities.
6-Pentyltetrahydro-2H-pyran-2-one: Used in organic synthesis and as a flavoring agent.
Uniqueness: 2H-Pyran-2-one, 6-butyl-5-iodo- is unique due to the presence of both a butyl group and an iodine atom, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its potential for further functionalization and application in various fields.
Propiedades
Número CAS |
344340-96-1 |
|---|---|
Fórmula molecular |
C9H11IO2 |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
6-butyl-5-iodopyran-2-one |
InChI |
InChI=1S/C9H11IO2/c1-2-3-4-8-7(10)5-6-9(11)12-8/h5-6H,2-4H2,1H3 |
Clave InChI |
LNDBHILOHUJDFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC(=O)O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




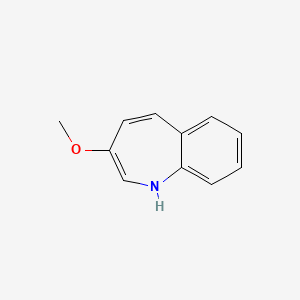
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
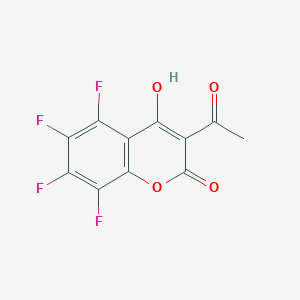

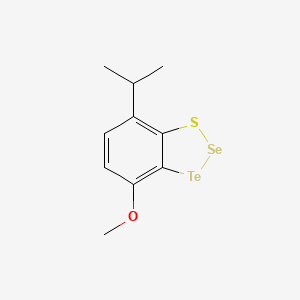
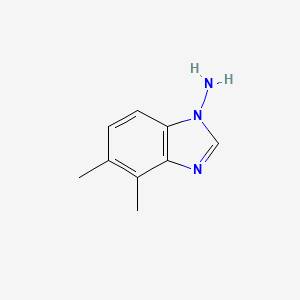
![6-[(2E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-2-en-1-yl]naphthalene-1,3-disulfonic acid](/img/structure/B14246272.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
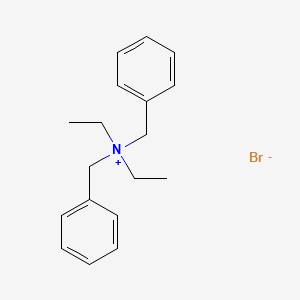
![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
![3,3'-[1,4-Phenylenebis(carbonyloxy)]dibenzoic acid](/img/structure/B14246311.png)
